molecular formula C4H8N2O B14338048 2-Diazo-1-methoxypropane CAS No. 104329-34-2

2-Diazo-1-methoxypropane

Cat. No.: B14338048
CAS No.: 104329-34-2
M. Wt: 100.12 g/mol
InChI Key: DTVBTIGDUNXNHZ-UHFFFAOYSA-N
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Description

2-Diazo-1-methoxypropane is an organic compound characterized by the presence of a diazo group (-N2) attached to a methoxypropane backbone. This compound is part of the broader class of diazo compounds, which are known for their versatile reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diazo-1-methoxypropane typically involves the reaction of acetone hydrazone with yellow mercury (II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected via distillation . The process is efficient, yielding a high concentration of the desired diazo compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and more efficient distillation setups to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-Diazo-1-methoxypropane undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form diazonium salts.

    Reduction: Reduction of the diazo group can lead to the formation of amines.

    Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diazonium salts, amines, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Diazo-1-methoxypropane involves the formation of highly reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can insert into various bonds (C-H, N-H, O-H) or participate in cycloaddition reactions, leading to the formation of new chemical structures .

Comparison with Similar Compounds

Uniqueness: 2-Diazo-1-methoxypropane is unique due to its specific structure, which combines the reactivity of the diazo group with the stability conferred by the methoxypropane backbone. This makes it a valuable reagent in various synthetic applications, offering a balance between reactivity and safety.

Properties

CAS No.

104329-34-2

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

2-diazo-1-methoxypropane

InChI

InChI=1S/C4H8N2O/c1-4(6-5)3-7-2/h3H2,1-2H3

InChI Key

DTVBTIGDUNXNHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])COC

Origin of Product

United States

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